3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol
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Overview
Description
3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the hydroxy-propyl group: This step involves the alkylation of the benzimidazole core with a 3-hydroxy-propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds also have a similar amino group and are used in the synthesis of heterocyclic compounds with medicinal properties.
Imidazole derivatives: These compounds share the imidazole ring structure and have diverse biological activities.
Uniqueness
What sets 3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its hydroxy-propyl group provides additional sites for chemical reactions, enhancing its versatility in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-[5-amino-1-(3-hydroxypropyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H19N3O2/c14-10-4-5-12-11(9-10)15-13(3-1-7-17)16(12)6-2-8-18/h4-5,9,17-18H,1-3,6-8,14H2 |
InChI Key |
ZQAQXUJPVQZJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)CCCO |
Origin of Product |
United States |
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